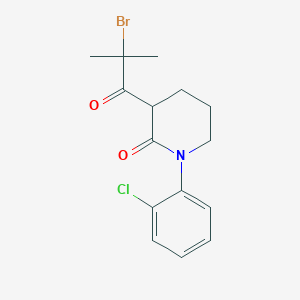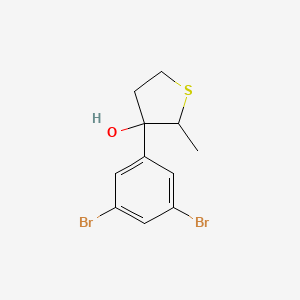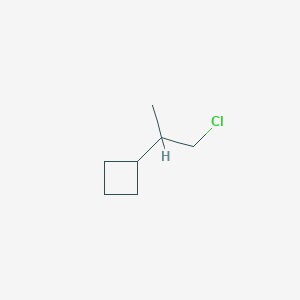
4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine typically involves the chloromethylation of N-ethyl-1,3-thiazol-2-amine. One common method is the reaction of N-ethyl-1,3-thiazol-2-amine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, or methoxy derivatives.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include thiazolidine derivatives.
Scientific Research Applications
4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.
Materials Science: The compound can be used in the synthesis of polymers and materials with unique electronic or optical properties.
Biological Research: It can be used as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The thiazole ring can also participate in π-π interactions or hydrogen bonding with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
4-(chloromethyl)-1,3-thiazole: Lacks the N-ethyl group, which may affect its reactivity and biological activity.
N-ethyl-1,3-thiazol-2-amine: Lacks the chloromethyl group, which may reduce its potential for covalent modification of biological targets.
4-(bromomethyl)-N-ethyl-1,3-thiazol-2-amine: Similar structure but with a bromomethyl group instead of a chloromethyl group, which may affect its reactivity and selectivity.
Uniqueness
4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine is unique due to the presence of both the chloromethyl and N-ethyl groups The chloromethyl group provides a reactive site for nucleophilic substitution, while the N-ethyl group can influence the compound’s solubility, stability, and biological activity
Properties
Molecular Formula |
C6H9ClN2S |
|---|---|
Molecular Weight |
176.67 g/mol |
IUPAC Name |
4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H9ClN2S/c1-2-8-6-9-5(3-7)4-10-6/h4H,2-3H2,1H3,(H,8,9) |
InChI Key |
LAMMCIVTELJYIN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CS1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13195736.png)
![2-[2,7-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13195737.png)
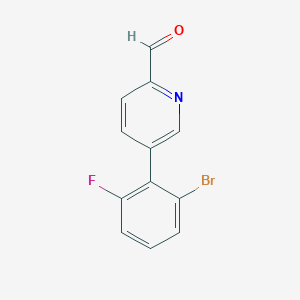
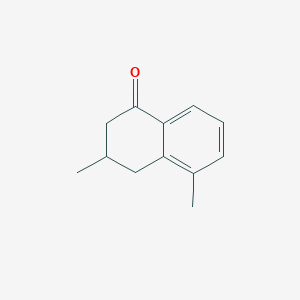
![2-(Propan-2-yl)-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B13195766.png)

![1-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]propan-2-one](/img/structure/B13195769.png)
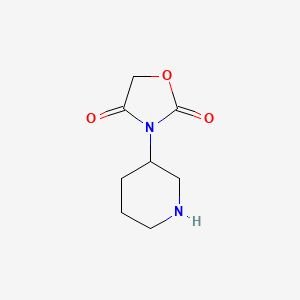
![3-[1-(Aminomethyl)cyclopentyl]aniline](/img/structure/B13195794.png)


